Dibromomanganese;oxolane

Description

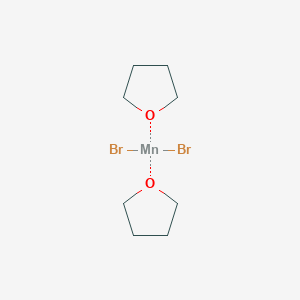

Dibromomanganese;oxolane refers to a coordination complex where manganese(II) bromide (MnBr₂) is ligated by oxolane (tetrahydrofuran, THF) molecules. This complex is typically formulated as MnBr₂(THF)ₓ, where THF acts as a Lewis base, coordinating to the Mn²⁺ center. Such complexes are pivotal in organometallic chemistry, serving as precursors for catalytic applications, including cross-coupling reactions and polymerization processes . The oxolane ligand enhances solubility in organic solvents and stabilizes the metal center by occupying coordination sites, which modulates reactivity .

Properties

IUPAC Name |

dibromomanganese;oxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O.2BrH.Mn/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFLXXISYMYNGB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC1.C1CCOC1.[Mn](Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Br2MnO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibromomanganese;oxolane typically involves the reaction of manganese compounds with bromine in the presence of oxolane. One common method is the dibromination of manganese using oxalyl bromide, which acts as a brominating agent . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Dibromomanganese;oxolane undergoes various chemical reactions, including:

Reduction: The compound can be reduced under specific conditions to form lower oxidation state manganese species.

Substitution: Bromine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, tert-butylhydroperoxide, and m-chloroperbenzoic acid for oxidation reactions . The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce manganese oxides, while substitution reactions can yield various halogenated manganese compounds.

Scientific Research Applications

Dibromomanganese;oxolane has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential role in biological redox reactions and enzyme activity.

Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which dibromomanganese;oxolane exerts its effects involves the formation of high-valent manganese-oxo intermediates. These intermediates are highly reactive and can participate in various oxidation and reduction reactions. The molecular targets and pathways involved include enzymes and other biological molecules that interact with manganese in different oxidation states .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

| Compound | Metal Center | Geometry | Magnetic Moment (μB) | Conductivity (S/cm) | Key Applications |

|---|---|---|---|---|---|

| MnBr₂(THF)₂ | Mn(II) | Octahedral | 5.9 | Insulating | Catalysis, Synthesis |

| CoBr₂(THF)₂ | Co(II) | Tetrahedral | 4.1 | Insulating | Magnetism Studies |

| Cu(II)-oxolane oxime | Cu(II) | Square Planar | 1.7 | 10⁻⁴–10⁻⁶ | Conductive Materials |

| 𝜇-Oxamido Cu-Mn | Cu(II)-Mn(II) | Bridged | Antiferromagnetic | N/A | Magnetic Coupling Studies |

Table 2: Thermal and Solubility Data

| Compound | THF Desorption Temp (°C) | Solubility in THF (g/100 mL) | Stability in Air |

|---|---|---|---|

| MnBr₂(THF)₂ | 120 | 25 | Moderate (hygroscopic) |

| NiCl₂(THF)₂ | 110 | 18 | Low (oxidizes) |

| Cu(II)-oxolane oxime | N/A | <1 | High |

Research Findings and Trends

- Conformational Flexibility: NMR studies () reveal oxolane’s pseudorotation in MnBr₂(THF)ₓ enhances ligand lability, critical for catalytic turnover .

- Substituent Effects : Alkyl substituents on oxolane () lower ring-opening activation energy by 8 kcal/mol in radical systems, a property exploitable in designing redox-active Mn complexes .

- Biological Relevance : While MnBr₂(THF)ₓ lacks direct bioactivity, oxolane rings in antifungal agents (e.g., VT-1161, ) rely on hydrogen-bonding interactions, highlighting divergent design principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.